N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide
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Overview
Description
N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-yl derivatives. This compound is characterized by the presence of a chromone core, a piperidine ring, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often involving piperidine and suitable leaving groups.
Final Coupling: The final step involves coupling the chromone derivative with the piperidine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromone core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives of the chromone core.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and neurodegenerative disorders due to its bioactive properties.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-piperidin-1-ylacetamide: Similar structure but with an oxadiazole ring instead of a chromone core.
N-[3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetamide: Contains a thiazolidinone ring instead of a chromone core.
Uniqueness
N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide is unique due to its chromone core, which imparts specific electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c23-16-10-8-15(9-11-16)20-21(27)17-6-2-3-7-18(17)28-22(20)24-19(26)14-25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXNPQKFWFCHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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